(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both benzamide and benzothiazole moieties in the structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2,5-dichlorobenzoyl chloride with 3-methyl-2-aminobenzothiazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole derivatives: Known for their potent monoamine oxidase inhibition properties.
Benzoxazole derivatives: Exhibiting antimicrobial, anticancer, and anti-inflammatory activities.
Uniqueness
(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide stands out due to its dual functional groups, which confer a unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-19-12-4-2-3-5-13(12)21-15(19)18-14(20)10-8-9(16)6-7-11(10)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDAPSWCKGNLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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